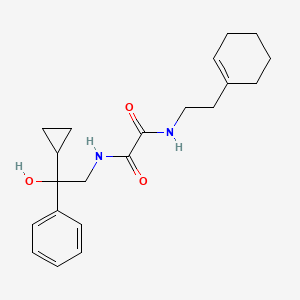![molecular formula C16H16ClN3O2 B3015223 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252851-24-3](/img/structure/B3015223.png)
5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol” is not specified in the available literature.Aplicaciones Científicas De Investigación
Anticonvulsant Properties
Research on similar anticonvulsant compounds, such as 1-[6-(4-chloro-2-methylphenyl)pyridazin-3-yl]piperidin-4-ol and 1-[6-(4-chlorophenyl)-1,2,4-triazin-3-yl]piperidin-4-ol, has provided insights into the structural and electronic properties of these compounds. X-ray diffraction results suggest critical orientation and marked delocalization in these structures, indicating potential significance in developing anticonvulsant drugs (Georges et al., 1989).
Dopamine D4 Selective Antagonist
The compound 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2, 3-beta-pyridine, a dopamine D4 selective antagonist, has been studied as a potential treatment for schizophrenia. Its metabolism was investigated in various species, revealing N-dealkylation and the formation of a novel mercapturic acid adduct, demonstrating its pharmacological potential (Zhang et al., 2000).
Anticancer Properties
5-(4-Chlorophenyl)-1,3,4-thiadiazole-based compounds, which feature substituted piperazines, have shown high cytotoxicity against cancer cell lines. Their ability to induce apoptotic cell death in cancer cells highlights their potential as anticancer agents (El-Masry et al., 2022).
Structural Studies
Structural studies of related compounds, such as 1-[4-(2,2-diphenylacetyl)piperazin-1-yl]-3-buten-2-ol, provide insights into the crystal structure and intermolecular interactions, which are essential for understanding the pharmacological properties of these compounds (Miyata et al., 2004).
Carbonylation Reactions
The reaction of N-(2-pyridinyl)piperazines with carbon monoxide and ethylene, catalyzed by rhodium, involves dehydrogenation and carbonylation at a C−H bond. This research indicates potential synthetic applications for creating complex molecules (Ishii et al., 1997).
Mecanismo De Acción
Target of Action
Similar compounds have been found to targetCoagulation factor X . This is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, converting prothrombin to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .
Mode of Action
If it acts similarly to compounds that target coagulation factor x, it may interact with this target to influence the coagulation cascade .
Biochemical Pathways
If it targets Coagulation factor X like similar compounds, it may affect the coagulation cascade, influencing the conversion of prothrombin to thrombin .
Result of Action
If it acts on Coagulation factor X, it may influence blood clotting processes .
Propiedades
IUPAC Name |
5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-4-14(5-3-13)19-7-9-20(10-8-19)16(22)12-1-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFPZNLBKUWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(tert-butyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3015140.png)


![Spiro[2.3]hexan-5-ylmethanamine hydrochloride](/img/structure/B3015144.png)


![N'-[(E)-(4-fluorophenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B3015147.png)
![N-[(furan-2-yl)methyl]-2-(methylsulfanyl)-N-[(pyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B3015149.png)
![5-chloro-2-methoxy-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B3015150.png)



![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B3015162.png)
